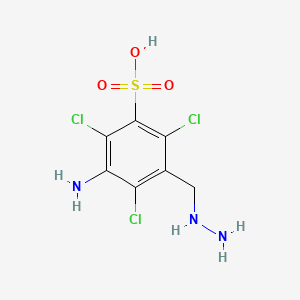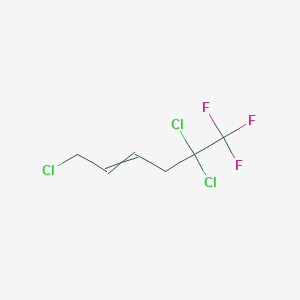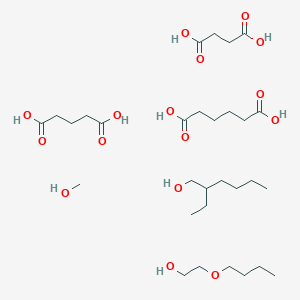
Butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Butanedioic acid; 2-butoxyethanol; 2-ethylhexan-1-ol; hexanedioic acid; methanol; pentanedioic acid” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are:
Butanedioic acid:
2-Butoxyethanol: - an organic solvent with the formula C6H14O2.
2-Ethylhexan-1-ol: - a branched-chain fatty alcohol with the formula C8H18O.
Hexanedioic acid:
Methanol: - the simplest alcohol with the formula CH3OH.
Pentanedioic acid:
Méthodes De Préparation
Butanedioic Acid
Butanedioic acid can be synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride using catalysts like nickel or palladium under high-pressure conditions . It can also be produced via microbial fermentation methods .
2-Butoxyethanol
2-Butoxyethanol is commonly obtained through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst . Another method involves the etherification of butanol with 2-chloroethanol .
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol is typically produced by the aldol condensation of butyraldehyde, followed by hydrogenation .
Hexanedioic Acid
Hexanedioic acid is industrially produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .
Methanol
Methanol is primarily produced from natural gas through a process involving steam reforming to produce synthesis gas, followed by catalytic conversion to methanol .
Pentanedioic Acid
Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the fermentation of sugars using specific bacterial strains .
Analyse Des Réactions Chimiques
Butanedioic Acid
Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms cyclic anhydrides when heated.
2-Butoxyethanol
Oxidation: Can be oxidized to butoxyacetic acid.
Esterification: Reacts with acetic acid to form 2-butoxyethyl acetate.
2-Ethylhexan-1-ol
Oxidation: Can be oxidized to 2-ethylhexanoic acid.
Esterification: Forms esters with carboxylic acids.
Hexanedioic Acid
Polymerization: Used in the production of nylon-6,6 through polycondensation with hexamethylenediamine.
Methanol
Oxidation: Can be oxidized to formaldehyde.
Pentanedioic Acid
Polymerization: Used in the production of polyesters.
Applications De Recherche Scientifique
Butanedioic Acid
Biotechnology: Used in microbial fermentation processes.
Pharmaceuticals: Intermediate in drug synthesis.
2-Butoxyethanol
Industrial Solvent: Used in paints, coatings, and cleaning products.
Pharmacokinetics: Studied for its effects on human health.
2-Ethylhexan-1-ol
Plasticizers: Used in the production of plasticizers for PVC.
Solvents: Used in coatings and adhesives.
Hexanedioic Acid
Nylon Production: Key monomer in the production of nylon-6,6.
Food Additive: Used as an acidity regulator.
Methanol
Fuel: Used as a fuel and fuel additive.
Chemical Feedstock: Used in the production of formaldehyde and other chemicals.
Pentanedioic Acid
Polyesters: Used in the production of biodegradable polyesters.
Mécanisme D'action
Butanedioic Acid
Metabolic Pathways: Involved in the Krebs cycle, converting to fumarate.
Signaling Molecule: Functions as a signaling molecule in cellular metabolism.
2-Butoxyethanol
Comparaison Avec Des Composés Similaires
Butanedioic Acid
Similar Compounds: Malonic acid, glutaric acid, adipic acid.
Uniqueness: Functions as an intermediate in the Krebs cycle.
2-Butoxyethanol
Similar Compounds: 2-methoxyethanol, 2-ethoxyethanol.
Uniqueness: Widely used as a solvent with low volatility.
2-Ethylhexan-1-ol
Similar Compounds: 1-octanol, 2-octanol.
Uniqueness: Branched structure provides unique solvent properties.
Hexanedioic Acid
Similar Compounds: Glutaric acid, pimelic acid.
Uniqueness: Key monomer for nylon-6,6 production.
Methanol
Similar Compounds: Ethanol, propanol.
Uniqueness: Simplest alcohol, used as a chemical feedstock.
Pentanedioic Acid
Similar Compounds: Succinic acid, adipic acid.
Uniqueness: Used in the production of biodegradable polyesters.
Propriétés
Numéro CAS |
68954-46-1 |
|---|---|
Formule moléculaire |
C30H60O16 |
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid |
InChI |
InChI=1S/C8H18O.C6H10O4.C6H14O2.C5H8O4.C4H6O4.CH4O/c1-3-5-6-8(4-2)7-9;7-5(8)3-1-2-4-6(9)10;1-2-3-5-8-6-4-7;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8;1-2/h8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,2-6H2,1H3;1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8);2H,1H3 |
Clé InChI |
ASXFHLSYOJADMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO.CCCCOCCO.CO.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


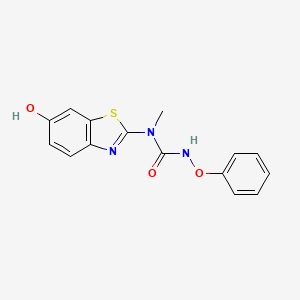
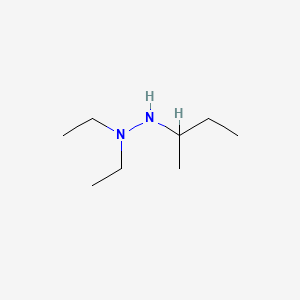
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)


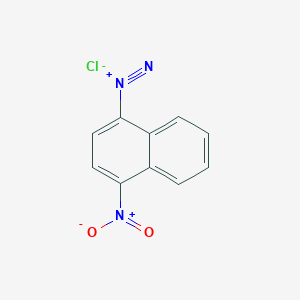
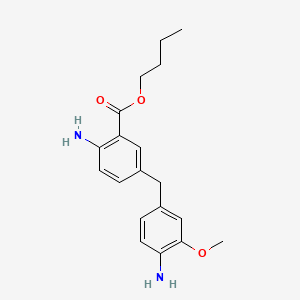
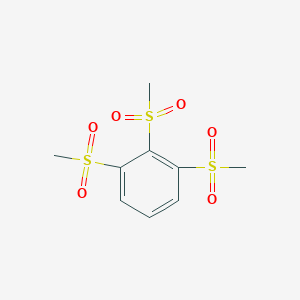
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
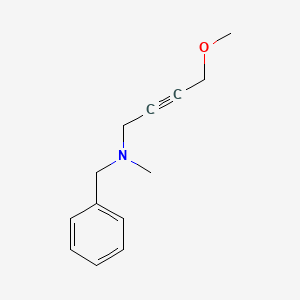
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)

